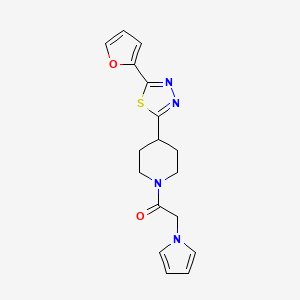

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic molecule that integrates multiple functional groups including furan, thiadiazole, piperidine, and pyrrole. The presence of these diverse moieties suggests a high degree of reactivity and potential utility in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process. One common synthetic route might involve the initial formation of 1-(1H-pyrrol-1-yl)-2-bromoethane, which can then undergo nucleophilic substitution with 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl) to yield the target compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile, under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would require scalable methods, often utilizing continuous flow reactors for better control over reaction parameters. High-pressure and high-temperature conditions might be necessary to enhance reaction yields and efficiencies.

Análisis De Reacciones Químicas

Types of Reactions

This compound is likely to undergo several types of reactions including:

Oxidation and Reduction: : The furan and thiadiazole rings are prone to oxidation, while the piperidine ring can undergo reduction.

Substitution Reactions: : Nucleophilic substitution can occur at the ethanone moiety.

Coupling Reactions: : The compound might participate in cross-coupling reactions given its multiple reactive sites.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Base catalysts like sodium hydride can facilitate substitution reactions.

Major Products Formed

Major products would depend on the specific reactions but might include oxidized or reduced derivatives of the parent compound, substituted ethanone derivatives, and various coupled products involving the furan and pyrrole rings.

Aplicaciones Científicas De Investigación

In Chemistry

The unique combination of heterocyclic rings in this compound makes it valuable for studying structure-activity relationships and in designing new materials with specific properties.

In Biology and Medicine

Its potential bioactivity can be explored for developing new pharmaceuticals, particularly given the known medicinal importance of thiadiazole, furan, and pyrrole rings. It could serve as a starting point for drug discovery efforts targeting neurological or infectious diseases.

In Industry

The compound might be used as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals, benefiting from its diverse reactive sites and stability under various conditions.

Mecanismo De Acción

This compound's mechanism of action is likely rooted in its ability to interact with specific molecular targets. The thiadiazole and pyrrole moieties might engage in hydrogen bonding or π-stacking interactions with enzymes or receptors, while the piperidine ring might enhance membrane permeability, facilitating cellular uptake.

Comparación Con Compuestos Similares

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its combination of functional groups. Similar compounds might include:

2-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole

1-(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

5-(furan-2-yl)-1,3,4-thiadiazol-2-amine

These compounds also contain the furan and thiadiazole rings but differ in their additional functional groups and overall structure, providing different reactivities and applications.

Is there a particular section you would like to explore further or delve into more details on?

Actividad Biológica

The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel heterocyclic derivative that incorporates both a thiadiazole and furan moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the cyclization of acylhydrazines with furan derivatives under specific conditions, often utilizing microwave irradiation for efficiency. The structural integrity is confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of thiadiazole derivatives. Studies have shown that compounds with the thiadiazole core exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives containing furan have been predicted to possess anti-tubercular activity based on in silico analyses and confirmed through in vitro assays.

Table 1: Antitubercular Activity of Thiadiazole Derivatives

| Compound | Concentration (µg/mL) | Activity |

|---|---|---|

| Fb | 3.125 | Active |

| Fe | 3.125 | Active |

The mechanism of action involves strong interactions with key residues in the enzyme enoyl-acyl carrier protein (ACP) reductase, which is crucial for bacterial fatty acid synthesis .

Anticancer Activity

The anticancer potential of the compound has also been explored. Research indicates that modifications to the piperidine moiety can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like Cisplatin.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 | 12.5 |

| 4b | A549 | 0.2 |

| 4c | HeLa | 4.2 |

The presence of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer activity, indicating a structure-activity relationship that is critical for drug design .

Case Studies

Several case studies highlight the biological efficacy of compounds related to This compound :

- Antitubercular Screening : A study conducted on synthesized derivatives demonstrated that specific compounds showed significant inhibition against Mycobacterium tuberculosis at low concentrations, validating their potential as antitubercular agents .

- Anticancer Efficacy : Another investigation revealed that certain derivatives exhibited enhanced cytotoxic effects against MCF-7 and A549 cells, suggesting their viability as lead compounds in cancer therapy .

Propiedades

IUPAC Name |

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-15(12-20-7-1-2-8-20)21-9-5-13(6-10-21)16-18-19-17(24-16)14-4-3-11-23-14/h1-4,7-8,11,13H,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZFNHDCKHDFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.